molecular formula C6H5ClN2O B1311569 2-Chloronicotinaldehyde oxime CAS No. 215872-96-1

2-Chloronicotinaldehyde oxime

Cat. No. B1311569
CAS RN: 215872-96-1
M. Wt: 156.57 g/mol
InChI Key: LBOKKAFTDCGWBJ-RUDMXATFSA-N
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Description

2-Chloronicotinaldehyde oxime is a biochemical used for proteomics research . It has a molecular formula of C6H5ClN2O and a molecular weight of 156.57 .


Synthesis Analysis

A palladium (II)-catalyzed direct annulation of 2-chloronicotinaldehyde with 2-bromothiophenol via a novel C (formyl)-C (aryl) coupling strategy has been reported . This approach displays various exclusive characteristics such as operational convenience, moderate to good isolated yields, and decent functional group tolerance .


Molecular Structure Analysis

The structure of oxime is a two-sided chain with a central atom consisting of carbon . Oximes are also called nitrogen possessing organic compounds which are obtained from hydroxylamine, ketone, and aldehyde .


Chemical Reactions Analysis

Oxime chemistry has emerged as a versatile tool for use in a wide range of applications . In particular, the combination of oximes with esters and urethanes has enabled the realization of Covalent Adaptable Networks (CANs) with improved and tunable dynamic properties .


Physical And Chemical Properties Analysis

Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O-H), 945 (N-O) and 1665 (C=N) in the infrared spectrum . These compounds are present in the form of colorless crystals and are said to be less soluble in water .

Scientific Research Applications

Antidotes for Organophosphate Poisoning

2-Chloronicotinaldehyde oxime is part of the oxime class of compounds, which are known for their ability to act as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase (AChE) . This is crucial in treating organophosphate (OP) poisoning, which is a significant threat to human health, causing numerous poisoning cases and fatalities annually.

Antibacterial Agents

Oximes, including derivatives of 2-Chloronicotinaldehyde oxime, have been recognized for their antibacterial properties . They serve as intermediates in the synthesis of pharmacological derivatives, such as oxime-based cephalosporins, which are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative pathogens.

Anticancer Activity

Recent studies have highlighted the potential of oximes in anticancer therapy. Oximes have been shown to inhibit over 40 different kinases, which are enzymes involved in the regulation of cell growth and division. This inhibition can prevent the proliferation of cancer cells, making oximes valuable in the development of new anticancer drugs .

Anti-Inflammatory Potential

The anti-inflammatory potential of oximes is another area of interest. They have been reported to inhibit enzymes like lipoxygenase 5 and human neutrophil elastase, which are involved in the inflammatory response. This property could be harnessed to treat various inflammatory diseases .

Kinase Inhibition

Oximes, including 2-Chloronicotinaldehyde oxime derivatives, are known to be effective kinase inhibitors. Kinases play a pivotal role in many cellular processes, and their inhibition by oximes can lead to therapeutic applications in diseases where kinases are dysregulated, such as arthritis and stroke .

Generation of Nitric Oxide

Oximes can generate nitric oxide, a molecule that plays a vital role in the cardiovascular system by regulating blood pressure and preventing clot formation. This property of oximes could be utilized in the treatment of cardiovascular diseases .

Each of these applications demonstrates the versatility and potential of 2-Chloronicotinaldehyde oxime in various fields of scientific research. The compound’s ability to interact with biological systems through its oxime group, which contains two hydrogen bond acceptors and one donor, makes it a valuable tool in medicinal chemistry .

Mechanism of Action

Target of Action

The primary target of 2-Chloronicotinaldehyde oxime is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine. Oxime compounds, including 2-Chloronicotinaldehyde oxime, are known for their ability to reactivate AChE that has been inhibited by organophosphates .

Mode of Action

2-Chloronicotinaldehyde oxime interacts with its target, AChE, by reactivating the enzyme. This reactivation occurs when the oxime compound binds to the organophosphate-inhibited AChE, reversing the inhibition and allowing the enzyme to resume its normal function of breaking down acetylcholine .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chloronicotinaldehyde oxime is the cholinergic pathway. This pathway involves the transmission of nerve impulses mediated by acetylcholine. By reactivating AChE, 2-Chloronicotinaldehyde oxime helps to regulate the levels of acetylcholine in the synaptic cleft, ensuring the proper functioning of the cholinergic pathway .

Pharmacokinetics

It’s known that the pharmacokinetics of oxime compounds can vary significantly, influencing their bioavailability and efficacy .

Result of Action

The primary result of 2-Chloronicotinaldehyde oxime’s action is the reactivation of AChE. This reactivation allows the enzyme to resume its role in breaking down acetylcholine, thereby regulating nerve impulse transmission. This can help to reverse the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and seizures .

Action Environment

The action of 2-Chloronicotinaldehyde oxime can be influenced by various environmental factors. For example, the pH and temperature can affect the rate of the oxime’s reaction with AChE Additionally, the presence of other substances, such as other drugs or toxins, can potentially interfere with the oxime’s action

Safety and Hazards

According to the safety data sheet, 2-Chloronicotinaldehyde oxime may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Recent developments on oximes to improve the blood brain barrier penetration for the treatment of organophosphorus poisoning have been reported . Using current structural and mechanistic understanding of the BBB under both physiological and pathological conditions, it becomes possible to design delivery systems for oximes and other drugs that are able to cross the BBB effectively .

properties

IUPAC Name

(NE)-N-[(2-chloropyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOKKAFTDCGWBJ-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(N=C1)Cl)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20430542
Record name 2-chloronicotinaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloronicotinaldehyde oxime

CAS RN

215872-96-1
Record name 2-chloronicotinaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20430542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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